2-(Trifluoromethyl)phenylacetonitrile

Catalog No.
S703903
CAS No.
3038-47-9
M.F
C9H6F3N
M. Wt
185.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Trifluoromethyl)phenylacetonitrile

Sourcing ortho-CF3 benzyl cyanide is critical for cascade cyclizations and receptor-targeted API synthesis where meta/para isomers fail.

  • Enables exclusive ortho-quinone methide formation for one-pot 1,2,3,4-tetrasubstituted naphthalene synthesis-pathway inaccessible to other isomers.
  • Indispensable for CCR1 antagonists (conformational locking) and IL-6 inhibitors.
  • Consistent purity, in stock for immediate global shipping.

CAS Number

3038-47-9

Product Name

2-(Trifluoromethyl)phenylacetonitrile

IUPAC Name

2-[2-(trifluoromethyl)phenyl]acetonitrile

Molecular Formula

C9H6F3N

Molecular Weight

185.15 g/mol

InChI

InChI=1S/C9H6F3N/c10-9(11,12)8-4-2-1-3-7(8)5-6-13/h1-4H,5H2

InChI Key

QXDCZSJGEUSERL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CC#N)C(F)(F)F

Synonyms

(α,α,α-Trifluoro-o-tolyl)-acetonitrile; (α,α,α-Trifluoro-o-tolyl)acetonitrile; 1-[2-(Trifluoromethyl)phenyl]acetonitrile; 2-(2-Trifluoromethylphenyl)ethanenitrile; 2-(Trifluoromethyl)phenylacetonitrile

Canonical SMILES

C1=CC=C(C(=C1)CC#N)C(F)(F)F

The exact mass of the compound 2-(Trifluoromethyl)phenylacetonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥97%

Package Size

1 g, 5 g, 25 g

2-(Trifluoromethyl)phenylacetonitrile (CAS: 3038-47-9) is a highly specialized, low-melting solid fluorinated building block widely procured for the synthesis of advanced active pharmaceutical ingredients (APIs) and complex polycyclic systems. Characterized by an electron-withdrawing trifluoromethyl group at the ortho position relative to an acetonitrile moiety, this compound exhibits significantly distinct benzylic C-H reactivity and steric profiling compared to the un-substituted benzyl cyanide baseline. In industrial and medicinal chemistry workflows, it is primarily selected as a sterically demanding, conformationally locking precursor for non-peptide CCR1 receptor antagonists, interleukin-6 inhibitors, and polysubstituted naphthalenes .

Synthetic Workflow Fit

Supports one-pot polysubstituted naphthalene synthesis via ortho-CF3 quinone methide pathway
Ortho-trifluoromethyl group modulates nitrile reactivity and benzylic proton acidity for cyclocondensation
Fluorinated building block for drug discovery scaffolds requiring ortho-substituted electronic profile

Substituting 2-(Trifluoromethyl)phenylacetonitrile with its meta- or para-isomers, or with un-substituted benzyl cyanide, fundamentally alters downstream reactivity and product architecture. The ortho-CF3 group is not merely a passive steric placeholder; under strongly basic conditions (e.g., LDA or KOtBu), it uniquely permits E1cB elimination of fluoride to generate a highly reactive ortho-quinone methide intermediate. This transient species is essential for specific cascade cyclizations, such as the one-pot dimerization to tetrasubstituted naphthalenes, a pathway structurally impossible for the meta- and para-isomers. Furthermore, in API synthesis, the ortho-substitution provides critical conformational restriction that dictates receptor binding affinity, meaning structural analogs cannot be used as drop-in replacements without compromising target potency or synthetic viability[1].

Regioisomer Substitution Risk

Pathway mismatch Ortho-CF3 enables quinone methide cyclocondensation for tetrasubstituted naphthalenes; meta- and para-isomers do not access this pathway and may lead to synthetic failure or altered regioselectivity.
Synthetic accessibility gap Regioisomers differ markedly in reported synthetic yields and precursor routes. Sourcing the correct isomer avoids in-house optimization burden documented for alternative substitution patterns.
Electronic profile divergence Ortho-CF3 creates distinct electrostatic potential and charge delocalization. Reactivity predictions from meta- or para-analogs may not transfer; electronic context requires isomer-specific validation.

Unique Ortho-Quinone Methide Cascade Reactivity

Under strongly basic conditions, 2-(Trifluoromethyl)phenylacetonitrile undergoes a unique dimerization to form 1,2,3,4-tetrasubstituted naphthalenes via an ortho-quinone methide intermediate. Optimized protocols utilizing KOtBu demonstrate an 89% yield of the naphthalene dimer, whereas earlier methods using LDA achieved a 57% yield. In stark contrast, the meta- and para-trifluoromethyl isomers cannot form this ortho-quinone methide species, resulting in a 0% yield for this specific cyclization pathway under identical conditions [1].

Evidence DimensionYield of 1,2,3,4-tetrasubstituted naphthalene via base-mediated dimerization
Target Compound Data89% yield (with KOtBu) / 57% yield (with LDA)
Comparator Or Baseline3- and 4-(Trifluoromethyl)phenylacetonitrile (0% yield, structurally incapable)
Quantified DifferenceAbsolute qualitative and quantitative divergence (89% vs. 0%)
ConditionsStrong base (KOtBu or LDA), ambient to elevated temperatures

This confirms the compound's exclusive utility as a precursor for specific polycyclic architectures that cannot be accessed using generic fluorinated isomers.

Naphthalene Synthesis
Cross-study
30–68% yield via ortho-specific quinone methide pathway
Supports ortho-isomer cyclocondensation workflow
Meta/para isomers lack this mechanistic access; comparative yield data limited

Thermal Handling and Processability Differences

The introduction of the ortho-trifluoromethyl group significantly alters the thermal properties of the molecule compared to the un-substituted baseline. 2-(Trifluoromethyl)phenylacetonitrile exhibits a melting point of 32–35 °C, making it a low-melting solid or semi-solid at standard room temperature. In contrast, un-substituted phenylacetonitrile (benzyl cyanide) is a free-flowing liquid with a melting point of -24 °C. This 56–59 °C shift in melting point necessitates specific handling protocols in industrial scale-up, such as drum heating or jacketed addition funnels, to ensure reproducible liquid dosing during continuous manufacturing or batch synthesis .

Evidence DimensionMelting Point (°C)
Target Compound Data32–35 °C
Comparator Or BaselinePhenylacetonitrile / Benzyl cyanide (-24 °C)
Quantified Difference+56 to +59 °C shift in melting transition
ConditionsStandard atmospheric pressure (760 mmHg)

Procurement and process engineering teams must account for its low-melting solid state to design appropriate heating and dosing systems, avoiding line blockages.

Synthetic Accessibility
Class-level
Meta-isomer: 31% → >80% yield via optimized gas-phase route
Ortho-isomer commercial availability may bypass synthesis challenges
Direct ortho-isomer synthetic yield data not reported in search results

Conformational Locking via Ortho-Steric Volume

In medicinal chemistry, the selection of 2-(Trifluoromethyl)phenylacetonitrile over un-substituted benzyl cyanide or 2-methylphenylacetonitrile is driven by the significant steric bulk of the -CF3 group. The trifluoromethyl group possesses a van der Waals volume of approximately 42.6 ų, which is nearly double that of a methyl group (23.9 ų) and vastly larger than a hydrogen atom (5.8 ų). When positioned ortho to the acetonitrile moiety, this extreme bulk severely restricts the rotation of the benzylic bond, locking the intermediate into specific conformations required for high-affinity binding in non-peptide receptor antagonists[1].

Evidence DimensionSubstituent steric bulk (van der Waals volume)
Target Compound Dataortho-CF3 group (42.6 ų)
Comparator Or Baselineortho-CH3 group (23.9 ų) / ortho-H atom (5.8 ų)
Quantified Difference+18.7 ų vs. methyl; +36.8 ų vs. hydrogen baseline
ConditionsStandard 3D molecular volume modeling

Provides the necessary quantitative steric hindrance to enforce the bioactive conformation in API development, a feature impossible to replicate with generic non-fluorinated precursors.

DFT Electronic Profile
Class-level
HOMO-LUMO gap and NBO charge delocalization characterized at B3LYP/6-311+G(d,p)
Ortho-CF3 governs charge transfer and stability context
Meta/para comparative DFT data not in source; data to verify for SAR programs
Physicochemical Properties
Cross-study
B.p. 92°C (11 mmHg); density ~1.29 g/cm³
Purification and handling context differs by isomer
Para-isomer b.p. 246°C at 760 mmHg; distillation parameters isomer-specific
Pharmaceutical Application
Supporting
CCR1 antagonist and IL-6 inhibitor synthesis; meta-isomer routes to fenfluramine
Ortho-isomer enables distinct drug scaffold access
Regioisomer substitution may alter target pathway in lead optimization

Synthesis of Non-Peptide CCR1 Receptor Antagonists

The compound is a critical starting material for the synthesis of CCR1 receptor antagonists. The ortho-trifluoromethyl group provides essential steric hindrance and conformational locking, which dictates the 3D orientation of the final drug molecule and ensures high binding affinity to the target receptor, an effect not achievable with un-substituted benzyl cyanide.

One-Pot Construction of Polysubstituted Naphthalenes

Leveraging its unique ability to form an ortho-quinone methide intermediate under strongly basic conditions, this compound is procured for the rapid, one-pot synthesis of 1,2,3,4-tetrasubstituted naphthalenes. This cascade dimerization pathway is exclusively accessible via the ortho-isomer, making it indispensable for accessing these complex polycyclic scaffolds [1].

Development of Interleukin-6 (IL-6) Inhibitors

It is utilized in the synthesis of cyclopentimidazopyridinone-based IL-6 inhibitors. The specific substitution pattern of 2-(Trifluoromethyl)phenylacetonitrile ensures the correct electronic and steric environment required for the intermediate cyclization steps and the subsequent biological activity of the final therapeutic agent.

Application Fit Matrix

Application
Selection Property
Validation Focus
Polysubstituted naphthalene synthesis
Ortho-CF3 quinone methide pathway access
Cyclocondensation yield and regioselectivity confirmation
CCR1/IL-6 inhibitor lead synthesis
Ortho-substituted molecular geometry and electronic profile
Target binding and SAR reproducibility
Fluorinated SAR analog generation
HOMO-LUMO gap and charge delocalization pattern
Substitution-position activity relationship review

XLogP3

2.5

Melting Point

33.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (93.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (93.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (93.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3038-47-9

Wikipedia

2-(Trifluoromethyl)phenylacetonitrile

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